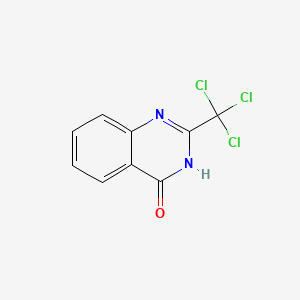

2-(Trichloromethyl)quinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(trichloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLBZZSGIIUGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204129 | |

| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-95-2 | |

| Record name | 2-(Trichloromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trichloromethyl)quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Trichloromethyl)quinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system, composed of fused benzene and pyrimidine rings, is a versatile scaffold found in numerous natural alkaloids and synthetic molecules.[1][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][5][6] The introduction of a trichloromethyl group at the 2-position of the quinazolinone ring creates 2-(Trichloromethyl)quinazolin-4(1H)-one, a molecule of significant interest for further chemical elaboration and potential therapeutic applications. This guide provides a comprehensive overview of its synthesis and detailed characterization, offering insights for researchers in drug discovery and organic synthesis.

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound involves the condensation of anthranilic acid with trichloroacetonitrile.[7] This reaction provides an efficient route to the desired product.

Reaction Workflow Overview

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-(Trichloromethyl)quinazolin-4(1H)-one: A Technical Guide for Researchers

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazolinone core allows for the fine-tuning of its biological and physicochemical properties. The introduction of a trichloromethyl group at the 2-position is anticipated to significantly influence the molecule's electron distribution and reactivity, making a thorough spectroscopic characterization essential for its application in drug discovery and development.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Trichloromethyl)quinazolin-4(1H)-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, the following analysis is based on established spectroscopic principles and extensive data from closely related, well-characterized quinazolinone derivatives.[1][3][4][5][6][7][8][9][10][11] This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound in their scientific endeavors.

Molecular Structure

The structural framework of this compound consists of a fused bicyclic system, a pyrimidinone ring fused to a benzene ring, with a trichloromethyl substituent at the C2 position.

Caption: Figure 1. Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the quinazolinone core. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the trichloromethyl group, and the anisotropic effects of the aromatic system. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N1-H |

| ~8.15 | d | 1H | H-5 |

| ~7.85 | t | 1H | H-7 |

| ~7.75 | d | 1H | H-8 |

| ~7.55 | t | 1H | H-6 |

Rationale for Assignments: The aromatic protons of the quinazolinone ring typically appear in the range of 7.0-8.5 ppm.[7][8][9] The H-5 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent carbonyl group. The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm in DMSO-d₆, due to hydrogen bonding.[3][8]

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-4 (C=O) |

| ~150.0 | C-2 |

| ~148.0 | C-8a |

| ~135.0 | C-7 |

| ~128.0 | C-5 |

| ~127.0 | C-6 |

| ~121.0 | C-4a |

| ~115.0 | C-8 |

| ~95.0 | -CCl₃ |

Rationale for Assignments: The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically around 162 ppm.[4][11] The C-2 carbon, attached to the electron-withdrawing trichloromethyl group, will also be significantly downfield-shifted. The carbon of the trichloromethyl group itself is expected to appear at a relatively downfield position due to the electronegativity of the chlorine atoms. The aromatic carbons will resonate in the typical range of 115-150 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3000 | N-H stretch |

| 1680-1660 | C=O stretch (amide) |

| 1620-1600 | C=N stretch |

| 1600-1450 | C=C stretch (aromatic) |

| 800-600 | C-Cl stretch |

Rationale for Assignments: The N-H stretching vibration is expected to appear as a broad band in the region of 3200-3000 cm⁻¹. The strong absorption band between 1680 and 1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration in the quinazolinone ring.[1][10] The C=N stretching vibration will likely be observed in the 1620-1600 cm⁻¹ region. The presence of the trichloromethyl group will give rise to strong C-Cl stretching bands in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation:

For this compound (C₉H₅Cl₃N₂O), the expected molecular weight is approximately 262.5 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms. The most probable fragmentation pathways are illustrated in Figure 2.

Caption: Figure 2. Proposed Mass Spectrometry Fragmentation Pathway

Rationale for Fragmentation: The molecular ion peak is expected to be observed with its characteristic isotopic pattern for three chlorine atoms. A common fragmentation pathway for quinazolinones involves the loss of small molecules or radicals.[12][13] For this compound, the initial fragmentation is likely to be the loss of a chlorine radical to give the [M-Cl]⁺ ion. Another probable fragmentation is the cleavage of the C-C bond to lose a trichloromethyl radical, resulting in a fragment at m/z 145. Subsequent fragmentations could involve the loss of carbon monoxide or other small neutral molecules from the quinazolinone ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of -2 to 16 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2 seconds.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous compounds, offer a solid foundation for the identification and characterization of this molecule. These data are crucial for researchers working in drug discovery and development, enabling them to confirm the synthesis of the target compound and to understand its structural features, which are intrinsically linked to its biological activity.

References

- 1. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

Biological activity screening of 2-(Trichloromethyl)quinazolin-4(1H)-one

An In-depth Technical Guide to the Biological Activity Screening of 2-(Trichloromethyl)quinazolin-4(1H)-one

Foreword: A Strategic Approach to Unveiling Bioactivity

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of 4(3H)-quinazolinone are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] This guide focuses on a specific, yet under-explored derivative: this compound. The presence of the trichloromethyl (-CCl₃) group, a strong electron-withdrawing and lipophilic moiety, suggests a unique chemical reactivity and potential for novel biological interactions compared to other 2-substituted quinazolinones.

Given the limited direct literature on this specific molecule, this document outlines a comprehensive and logical screening cascade. It is designed not as a rigid set of instructions, but as a strategic roadmap for researchers to systematically investigate and uncover the therapeutic potential of this compound. The methodologies described are grounded in established protocols and the known biological landscape of the broader quinazolinone family.

Part 1: Anticancer Activity Evaluation

Rationale for Screening: A significant number of quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] Some have even progressed to clinical use, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase. The core quinazolinone structure is a key pharmacophore for interacting with the ATP-binding site of kinases. Therefore, assessing the anticancer potential of this compound is a primary and logical starting point.

Initial Cytotoxicity Screening: The NCI-60 Human Tumor Cell Line Screen

A broad initial screen provides an invaluable fingerprint of a compound's anticancer activity. The U.S. National Cancer Institute's 60 human tumor cell line panel (NCI-60) is the gold standard, offering data across leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.

Experimental Workflow:

Caption: Workflow for NCI-60 anticancer screening.

Detailed Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions to achieve final assay concentrations typically ranging from 10⁻⁴ M to 10⁻⁸ M.

-

Cell Plating: Seed the 60 different human tumor cell lines in 96-well plates at their optimal densities and allow them to attach overnight.

-

Treatment: Add the compound dilutions to the plates in duplicate and incubate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Termination and Staining: After incubation, terminate the assay by fixing the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.

-

Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

-

Data Acquisition: Measure the optical density (OD) at 515 nm using a plate reader. The OD is proportional to the total cellular protein, and thus, to the cell number.

Data Analysis and Interpretation:

The data are analyzed to determine key parameters for each cell line:

-

GI₅₀ (Growth Inhibition 50): The concentration that causes 50% inhibition of cell growth.

-

TGI (Total Growth Inhibition): The concentration that causes 100% inhibition of cell growth (cytostatic effect).

-

LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the initial cells (cytotoxic effect).

A "mean graph" of the results can be compared to a database of over 60,000 compounds using the NCI's COMPARE algorithm. A high correlation with a known anticancer agent can provide initial clues about the mechanism of action.

Mechanistic Follow-up: Apoptosis Induction

If significant cytotoxicity is observed, a follow-up assay to determine if the compound induces programmed cell death (apoptosis) is crucial. Many successful anticancer agents, including some quinazolinones, function by triggering apoptosis in cancer cells.[6]

Experimental Protocol (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat a sensitive cancer cell line (identified from the NCI-60 screen) with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours. Include a positive control (e.g., Etoposide) and a vehicle control (DMSO).

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

A significant increase in the population of Annexin V-positive cells compared to the vehicle control indicates the induction of apoptosis.

Part 2: Antimicrobial Activity Screening

Rationale for Screening: The quinazolinone nucleus is a common scaffold in compounds exhibiting potent antimicrobial activity against a wide range of bacterial and fungal pathogens.[1][7][8][9][10] The structural diversity of substituents on the quinazolinone ring has been shown to modulate this activity. Therefore, evaluating this compound for antimicrobial properties is a high-priority investigation. Some quinazolinones are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[9]

Initial Screening: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values against a panel of pathogens.

Experimental Workflow:

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol:

-

Panel of Microorganisms: A representative panel should include:

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth. Final concentrations typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only). Incubate plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For clearer results, a viability indicator like resazurin can be added, which turns from blue to pink in the presence of metabolically active cells.

Data Presentation:

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| S. aureus | ATCC 29213 | Vancomycin | |

| E. coli | ATCC 25922 | Ciprofloxacin | |

| C. albicans | ATCC 90028 | Fluconazole |

Part 3: Enzyme Inhibition Assays

Rationale for Screening: Quinazolinones are prolific enzyme inhibitors, with reported activity against a wide array of targets including kinases, phosphodiesterases, and various hydrolases.[11][12][13] The specific nature of the substituent at the 2-position can confer high selectivity and potency. Screening against a panel of therapeutically relevant enzymes is a logical step to uncover more specific mechanisms of action.

α-Glucosidase Inhibition Assay (Antidiabetic Potential)

α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition can delay glucose absorption, making it a target for managing type 2 diabetes. Several quinazolinone derivatives have been identified as potent α-glucosidase inhibitors.[14]

Detailed Protocol:

-

Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and sodium phosphate buffer (pH 6.8). Acarbose is used as a standard inhibitor.

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in buffer, with minimal DMSO).

-

Add 50 µL of α-glucosidase solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate for another 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

-

Data Acquisition: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

Calculation: The percentage inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] x 100. The IC₅₀ value (concentration causing 50% inhibition) is determined by plotting percent inhibition versus compound concentration.

Tyrosinase Inhibition Assay (Dermatological Potential)

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics. Quinazolinones have been explored as tyrosinase inhibitors.[11][12]

Detailed Protocol:

-

Reagents: Mushroom tyrosinase, L-DOPA as the substrate, and potassium phosphate buffer (pH 6.8). Kojic acid is used as a standard inhibitor.

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of various concentrations of the test compound, 80 µL of buffer, and 40 µL of tyrosinase solution.

-

Pre-incubate at 25°C for 10 minutes.

-

Start the reaction by adding 40 µL of L-DOPA solution.

-

Incubate at 25°C for 20 minutes.

-

-

Data Acquisition: Monitor the formation of dopachrome by measuring the absorbance at 475 nm.

-

Calculation: Calculate the percentage inhibition and determine the IC₅₀ value as described for the α-glucosidase assay.

Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data are then analyzed using Lineweaver-Burk plots.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the initial biological evaluation of this compound. The proposed screening cascade, from broad cytotoxicity and antimicrobial panels to specific enzyme inhibition assays, is designed to efficiently identify and characterize its primary biological activities.

Positive results in any of these screens would warrant further investigation. For instance, potent anticancer activity would lead to in-depth mechanistic studies (e.g., cell cycle analysis, western blotting for key signaling proteins) and eventually in vivo animal models. Strong and specific enzyme inhibition would trigger studies on kinetics and structural biology (e.g., co-crystallization) to understand the binding mode. The data generated will provide a solid foundation for structure-activity relationship (SAR) studies, guiding the synthesis of new analogues with improved potency and selectivity, and ultimately paving the way for potential therapeutic applications.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 9. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects and Mechanism of Action of 2-(Trichloromethyl)quinazolin-4(1H)-one on Cancer Cells

An In-Depth Technical Guide

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the in vitro evaluation of a novel derivative, 2-(Trichloromethyl)quinazolin-4(1H)-one, detailing its cytotoxic effects and elucidating its mechanism of action in cancer cell lines. We present a logical, field-proven workflow encompassing initial cytotoxicity screening, cell cycle analysis, and deep mechanistic investigation into the induction of apoptosis via inhibition of the NF-κB signaling pathway. This document serves as a practical guide for researchers in oncology and drug development, providing detailed, self-validating protocols and the scientific rationale behind each experimental choice.

Introduction: The Therapeutic Potential of Quinazolinones

Quinazolinone and its derivatives are heterocyclic compounds that have garnered immense interest due to their broad spectrum of pharmacological activities.[2][4] Several quinazolinone-based drugs have been successfully commercialized, and many more are in clinical or preclinical development, particularly as targeted anticancer agents.[2][5] Their therapeutic efficacy often stems from their ability to interact with various biological targets, including kinases, tubulin, and topoisomerases, thereby interfering with critical cellular processes.[2][6][7] The structural versatility of the quinazolinone core allows for targeted modifications to enhance potency and selectivity, making it an attractive scaffold for novel drug design.[1][2]

This guide focuses on this compound, a derivative synthesized to explore the impact of the electron-withdrawing trichloromethyl group at the 2-position on cytotoxic activity. The primary hypothesis is that this compound induces cancer cell death by triggering apoptosis, a form of programmed cell death essential for tissue homeostasis and often dysregulated in cancer.[8][9] We will systematically investigate this hypothesis, beginning with the assessment of its cytotoxic potency and culminating in the dissection of the molecular pathways involved.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a well-established cyclocondensation reaction. The rationale for this approach is its reliability and the ready availability of starting materials.

Protocol 2.1: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of anthranilamide in a suitable solvent such as toluene.

-

Reagent Addition: Add 1.2 equivalents of trichloroacetyl chloride dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from ethanol to yield this compound as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: This one-pot synthesis is an adaptation of established methods for creating 2-substituted quinazolinones.[10][11][12][13] The use of an acid chloride facilitates the acylation of the anthranilamide, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

Evaluation of Cytotoxic Activity

The initial step in characterizing a potential anticancer agent is to determine its ability to reduce cancer cell viability and induce cell death. We employ two distinct, complementary assays to provide a robust assessment: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity loss.[14][15][16]

Experimental Workflow for Cytotoxicity Assessment

The overall workflow ensures a systematic progression from determining potency to understanding the underlying cell death mechanism.

Caption: Overall experimental workflow for evaluating the compound.

Protocol 3.2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[14][17][18]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 3.3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[14][16][19]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Protocol 3.2).

-

Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per manufacturer's kit) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).

Representative Data: IC50 Values

The following table summarizes hypothetical IC50 values, demonstrating the compound's potent cytotoxic effects.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 hours | 8.5 |

| A549 | Lung Carcinoma | 48 hours | 12.2 |

| HL-60 | Promyelocytic Leukemia | 48 hours | 5.1 |

Elucidating the Mechanism of Action: Induction of Apoptosis

With cytotoxicity established, the next critical phase is to determine how the compound kills cancer cells. Our investigation focuses on apoptosis, a common mechanism for anticancer agents.[5][20]

Cell Cycle Analysis via Flow Cytometry

Many cytotoxic compounds induce cell cycle arrest, often at the G2/M checkpoint, before triggering apoptosis.[20][21] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[22][23][24][25]

Protocol 4.1.1: Cell Cycle Analysis

-

Cell Treatment: Culture cells (e.g., HL-60) in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the FL2 channel.[26]

-

Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would suggest cell cycle arrest.

Measurement of Caspase Activation

Caspases are the central executioners of apoptosis. Measuring their activity provides direct evidence of apoptotic induction.[27][28] We will use a fluorometric assay to quantify the activity of the initiator caspase-9 and the executioner caspase-3.[29][30][31]

Protocol 4.2.1: Fluorometric Caspase Activity Assay

-

Cell Lysis: Treat cells with the compound at its IC50 concentration for a relevant time point (e.g., 12 or 24 hours). Harvest the cells and lyse them in a chilled lysis buffer on ice for 10-20 minutes.[31][32]

-

Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay to ensure equal protein loading.

-

Assay Reaction: In a black 96-well plate, add 50 µg of protein lysate to each well.

-

Substrate Addition: Add the specific fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9 or Ac-DEVD-AMC for caspase-3) to the wells.[30][31]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).[30]

-

Analysis: Quantify the increase in fluorescence relative to the vehicle-treated control to determine the fold-increase in caspase activity.

Western Blot Analysis of Apoptotic Markers

To confirm the apoptotic pathway at the protein level, we use Western blotting to detect key molecular markers.[32][33] This includes the cleavage of PARP (a direct substrate of caspase-3) and the expression levels of Bcl-2 family proteins, which regulate the mitochondrial (intrinsic) pathway of apoptosis.

Protocol 4.3.1: Western Blotting

-

Protein Extraction: Prepare cell lysates as described in Protocol 4.2.1.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.[32]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[32]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Cleaved Caspase-3

-

PARP (to detect both full-length and cleaved forms)

-

Bax (pro-apoptotic)

-

Bcl-2 (anti-apoptotic)

-

β-actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[34]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[34]

-

Densitometry: Quantify the band intensities using software like ImageJ to determine the relative changes in protein expression.[34]

Dissecting the Upstream Signaling: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical pro-survival pathway that is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[8][35][36] Many anticancer agents function by inhibiting this pathway, thereby sensitizing cancer cells to apoptosis.[37] We hypothesize that this compound induces apoptosis by suppressing NF-κB activation.

Protocol 5.1: Western Blot for NF-κB Pathway Proteins

This is verified using Western blotting to measure the phosphorylation status of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. In the canonical pathway, IκBα is phosphorylated, leading to its degradation and the release of NF-κB to translocate to the nucleus.[9] Inhibition of this phosphorylation is a key indicator of pathway suppression.

-

Experimental Setup: Follow the Western blot protocol (4.3.1).

-

Primary Antibodies: Use primary antibodies targeting:

-

Phospho-IκBα (p-IκBα)

-

Total IκBα

-

p65 (a key NF-κB subunit)

-

β-actin (loading control)

-

-

Analysis: A decrease in the p-IκBα / Total IκBα ratio in treated cells compared to the control would indicate inhibition of the NF-κB pathway.

Proposed Mechanism of Action Diagrams

The following diagrams illustrate the proposed molecular mechanisms through which the compound exerts its cytotoxic effects.

Caption: Proposed intrinsic pathway of apoptosis induction.

Caption: Proposed inhibition of the NF-κB pro-survival pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the in vitro anticancer effects of this compound. The data suggest that this novel compound is a potent cytotoxic agent that induces G2/M cell cycle arrest and triggers apoptosis in cancer cells. The mechanism of action appears to be mediated through the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and -3, and is likely initiated by the suppression of the pro-survival NF-κB signaling pathway.

These findings establish this compound as a promising lead compound for further development. Future studies should focus on in vivo efficacy and toxicity studies in animal models, further elucidation of the direct molecular target, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 8. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinazolinone synthesis [organic-chemistry.org]

- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. miltenyibiotec.com [miltenyibiotec.com]

- 25. biocompare.com [biocompare.com]

- 26. info.gbiosciences.com [info.gbiosciences.com]

- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]

- 29. Redirecting [linkinghub.elsevier.com]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 32. benchchem.com [benchchem.com]

- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 34. benchchem.com [benchchem.com]

- 35. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 37. researchgate.net [researchgate.net]

The Pharmacological Profile of 2-(Trichloromethyl)quinazolin-4(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Halogenated Scaffold

The quinazolinone ring system is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2] The functionalization of this core, particularly at the 2- and 3-positions, has been a fertile ground for modulating pharmacological outcomes.[3] This guide focuses on a specific, yet underexplored, class of these compounds: 2-(trichloromethyl)quinazolin-4(1H)-one derivatives .

While direct, extensive pharmacological data on this particular substitution pattern is sparse in peer-reviewed literature, the profound impact of haloalkyl groups on molecular properties—such as lipophilicity, metabolic stability, and target binding affinity—compels a thorough examination of their potential. The trichloromethyl (-CCl₃) group, a bulky and highly electron-withdrawing moiety, is predicted to significantly influence the established activities of the quinazolinone core.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes known information on the quinazolinone scaffold, extrapolates the likely pharmacological profile of its 2-(trichloromethyl) variants based on established structure-activity relationships (SAR), and provides robust, field-proven experimental protocols to validate these hypotheses. Our objective is to provide a foundational framework to stimulate and guide future research into this promising, yet enigmatic, class of molecules.

Synthetic Strategy and Molecular Architecture

The strategic synthesis of the this compound core is the critical first step in its pharmacological exploration. Based on established methodologies for analogous 2-(haloalkyl) quinazolinones, a primary and efficient synthetic route involves the cyclocondensation of an anthranilamide derivative with trichloroacetonitrile.[4][5]

This approach is advantageous due to the commercial availability of diverse substituted anthranilamides and the reactivity of the nitrile, which facilitates the formation of the pyrimidine ring. Further derivatization at the N3-position can be readily achieved post-cyclization to build a library of compounds for SAR studies.

Caption: Proposed synthesis of this compound derivatives.

Predicted Pharmacological Profile and Mechanistic Insights

Based on the extensive data available for the quinazolinone scaffold, we can project a multi-faceted pharmacological profile for the 2-(trichloromethyl) derivatives, with key activities anticipated in anticonvulsant, anticancer, and antimicrobial domains.

Anticonvulsant Activity: A New Generation of GABA Modulators?

The historical precedent for anticonvulsant activity in this class is strong, with methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) being the most famous, albeit controversial, example.[3] Modern derivatives have been developed that retain anticonvulsant properties with reduced sedative side effects.[6][7] The primary mechanism is believed to be positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[3]

The introduction of a trifluoromethyl group in place of the 2-methyl group has been shown to yield compounds with potent anticonvulsant effects.[7] It is therefore highly probable that the 2-(trichloromethyl) group, also a haloalkyl substituent, will confer significant anticonvulsant activity. The high lipophilicity of the -CCl₃ group may enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Caption: Hypothesized mechanism for anticonvulsant activity via GABA-A receptor modulation.

Anticancer Activity: Targeting Proliferation Pathways

Quinazolinone derivatives have emerged as powerful anticancer agents, with several compounds approved for clinical use.[8] Their mechanisms are diverse and often target key signaling pathways involved in cell proliferation and survival. Two prominent mechanisms for 2-substituted quinazolinones are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.[4][8]

-

EGFR Inhibition: Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling that leads to cell growth. The 2-position substituent can influence binding affinity and selectivity.

-

Tubulin Polymerization Inhibition: Certain 2-phenylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9]

The bulky, lipophilic -CCl₃ group at the 2-position could sterically and electronically influence binding to the ATP pocket of kinases like EGFR or the colchicine-binding site of tubulin, potentially leading to potent antiproliferative activity.

Antimicrobial Activity: A Scaffold for New Antibacterials

The quinazolinone core is a validated scaffold for developing agents against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][10] Structure-activity relationship studies have shown that substitutions at the 2- and 3-positions are critical for antimicrobial potency.[2] Halogenation of the quinazolinone ring often enhances activity. While the direct effect of a 2-(trichloromethyl) group is not documented, its properties suggest it could contribute favorably to antimicrobial efficacy, possibly by increasing membrane permeability or interacting with key bacterial enzymes.

Essential Experimental Protocols

To validate the predicted pharmacological profile, a series of well-established in vitro and in vivo assays are required. The following protocols are provided as a guide for researchers entering this area.

Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Model)

-

Rationale: The Maximal Electroshock (MES) seizure model is a gold-standard test for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind limb tonic extension phase of the seizure.

-

Methodology:

-

Animal Preparation: Use adult male Swiss mice (20-25 g). Acclimatize animals for at least 5 days before the experiment.

-

Compound Administration: Dissolve test compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 1-2 drops of Tween 80). Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg). A vehicle control group must be included.

-

Time to Peak Effect: Conduct a preliminary experiment to determine the time of peak effect (e.g., test at 30, 60, and 120 minutes post-injection). All subsequent tests will be performed at this time point.

-

MES Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the hind limb tonic extension seizure. Abolition of this response is defined as protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

-

-

Trustworthiness Check:

-

Positive Control: Run a parallel group with a known anticonvulsant drug like phenytoin or diazepam to validate the assay sensitivity.[3]

-

Neurotoxicity: Assess motor impairment using the rotarod test at the same doses and time points to determine a neurotoxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).

-

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening tool for cytotoxic compounds.

-

Methodology:

-

Cell Culture: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[11]

-

-

Trustworthiness Check:

-

Multiple Cell Lines: Test against a panel of cancer cell lines from different tissues to assess the spectrum of activity.

-

Normal Cell Line: Include a non-cancerous cell line (e.g., human fibroblasts) to evaluate selective cytotoxicity.[12]

-

Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)

-

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Trustworthiness Check:

-

Standard Strains: Use ATCC (American Type Culture Collection) standard strains for reproducibility.

-

MBC/MFC Determination: To determine if the compound is bacteriostatic or bactericidal (or fungistatic/fungicidal), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU is the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

-

Structure-Activity Relationship (SAR) and Future Perspectives

While awaiting empirical data, we can postulate key SAR trends for this class of compounds.

| Position | Modification | Predicted Impact on Activity | Rationale |

| C2 | -CCl₃ Group (Fixed) | Potentiation of Activity | High lipophilicity may enhance membrane/BBB penetration. Strong electron-withdrawing nature alters electronic properties of the heterocyclic ring system, potentially improving target binding. |

| N3 | Small Alkyl Chains | Likely to retain baseline activity | Small, non-bulky substituents are often well-tolerated across different pharmacological targets. |

| N3 | Aryl/Substituted Aryl Groups | High potential for modulating activity and selectivity | Allows for exploration of specific steric and electronic interactions within target binding sites (e.g., kinase hinge regions, GABA receptor sub-pockets).[3] |

| Quinazoline Ring | Halogenation (e.g., Cl, F at C6, C7) | Potential enhancement of activity | Halogens can increase potency through favorable interactions at the binding site and can block sites of metabolism, improving pharmacokinetic properties. |

Future Directions: The path forward for this compound derivatives is clear. The primary directive is the synthesis of a focused library of N3-substituted analogs and their systematic evaluation using the protocols outlined above. Promising hits from these initial screens should then be subjected to more detailed mechanistic studies, such as electrophysiology for GABA-A receptor interaction, kinase profiling assays, or tubulin polymerization assays. In parallel, ADME-Tox profiling will be essential to identify candidates with drug-like properties suitable for further preclinical development. The unique electronic and steric nature of the trichloromethyl group offers a compelling opportunity to develop novel quinazolinone-based therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. journaljpri.com [journaljpri.com]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Antimicrobial Screening of 2-(Trichloromethyl)quinazolin-4(1H)-one: A Technical Guide

This guide provides a comprehensive framework for the initial in vitro antimicrobial screening of the novel synthetic compound, 2-(trichloromethyl)quinazolin-4(1H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational steps to assess the compound's potential as an antimicrobial agent. The methodologies described herein are grounded in established principles of microbiology and adhere to internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Quinazolinones

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antibiotics with novel mechanisms of action.[3] Quinazolinone derivatives have shown promise in this area, with some analogues known to inhibit essential bacterial enzymes such as DNA gyrase (Topoisomerase II) and penicillin-binding proteins (PBPs), which are crucial for DNA replication and cell wall synthesis, respectively.[4][5][6] The structural resemblance of some quinazolinones to fluoroquinolones suggests a similar mode of action by inhibiting DNA gyrase.[4]

The introduction of a trichloromethyl group at the 2-position of the quinazolin-4(1H)-one core is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and improving its antimicrobial efficacy. This guide details the initial steps to rigorously evaluate this hypothesis.

Section 1: Compound Synthesis and Characterization

Proposed Synthesis of this compound

A common and effective method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or its equivalent.[7][8] In this case, trichloroacetaldehyde (chloral) or its hydrate would be the logical choice to introduce the trichloromethyl group.

Reaction Scheme:

-

Step 1: Condensation and Cyclization. Anthranilamide is reacted with trichloroacetaldehyde hydrate in a suitable solvent, such as ethanol or acetic acid, often with catalytic acid (e.g., p-toluenesulfonic acid) to facilitate the initial condensation and subsequent intramolecular cyclization to form a dihydroquinazolinone intermediate.[7]

-

Step 2: Oxidation. The dihydroquinazolinone intermediate is then oxidized to the aromatic quinazolinone. A variety of oxidizing agents can be employed, such as phenyliodine diacetate (PIDA) or simply exposure to air in a solvent like DMSO.[7][9]

The final product should be purified using standard techniques like recrystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Section 2: In Vitro Antimicrobial Susceptibility Testing

The primary goal of the initial screening is to determine the compound's spectrum of activity and its potency against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Selection of Microbial Panel

A representative panel of microorganisms should be selected to assess the breadth of the compound's activity. This panel should include Gram-positive and Gram-negative bacteria, as well as at least one fungal species. The following strains, recommended by the Clinical and Laboratory Standards Institute (CLSI) for quality control in antimicrobial susceptibility testing, are an excellent starting point.[5][11]

| Microorganism | Gram Stain | ATCC Number | Significance |

| Staphylococcus aureus | Positive | 29213 | Common cause of skin and soft tissue infections, pneumonia, and sepsis. |

| Enterococcus faecalis | Positive | 29212 | Important nosocomial pathogen, known for intrinsic and acquired resistance. |

| Escherichia coli | Negative | 25922 | Frequent cause of urinary tract infections, gastroenteritis, and sepsis. |

| Pseudomonas aeruginosa | Negative | 27853 | Opportunistic pathogen, often associated with hospital-acquired infections and multidrug resistance. |

| Candida albicans | N/A (Fungus) | 90028 | Common cause of opportunistic fungal infections (candidiasis). |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

-

This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Selected bacterial and fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

Workflow Diagram:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Procedure:

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

-

Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth in a separate 96-well plate or in tubes. The concentration range should be wide enough to capture the potential MIC, for instance, from 128 µg/mL down to 0.125 µg/mL.

-

-

Microtiter Plate Setup:

-

Add 50 µL of the appropriate sterile broth to each well of a 96-well microtiter plate.

-

Transfer 50 µL of the corresponding compound dilutions to the wells, starting from the highest concentration.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for Candida albicans.[10]

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether the compound is static (inhibits growth) or cidal (kills the organism), an MBC/MFC assay should be performed.

Workflow Diagram:

Caption: Workflow for MBC/MFC Determination.

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-inoculate these aliquots onto separate, appropriately labeled nutrient agar plates.

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Section 3: Data Interpretation and Next Steps

The initial screening will generate MIC and MBC/MFC values for the test compound against the selected microbial panel.

Data Presentation

The results should be summarized in a clear and concise table.

| Microorganism | ATCC Number | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | 29213 | ||

| E. faecalis | 29212 | ||

| E. coli | 25922 | ||

| P. aeruginosa | 27853 | ||

| C. albicans | 90028 |

Causality and Self-Validation

-

Growth and Sterility Controls: The inclusion of a growth control (inoculum without the compound) is essential to confirm the viability of the microorganisms under the test conditions. The sterility control (broth only) ensures that the medium and handling procedures are not contaminated.

-

Quality Control Strains: The use of well-characterized ATCC strains with known susceptibility profiles to standard antibiotics provides a benchmark for the assay's performance and ensures inter-experimental reproducibility.[5]

-

Solvent Effects: If a solvent like DMSO is used to dissolve the compound, a solvent control (inoculum with the highest concentration of DMSO used in the assay) should be included to ensure the solvent itself does not inhibit microbial growth.

Authoritative Grounding and Future Directions

The results of this initial screening will provide a critical " go/no-go " decision point. If promising activity is observed (e.g., low MIC values against one or more pathogens), further studies are warranted. These may include:

-

Expansion of the screening panel to include drug-resistant clinical isolates.

-

Time-kill kinetic studies to understand the rate of antimicrobial activity.

-

Mechanism of action studies to identify the molecular target of the compound.

-

In vitro toxicity assays using mammalian cell lines to assess preliminary safety.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogues to optimize potency and selectivity.[11]

This systematic approach, grounded in established protocols, provides a solid foundation for the early-stage evaluation of this compound as a potential new antimicrobial agent in the fight against infectious diseases.

References

- 1. Quality control strains | PTCC [oldweb.irost.org]

- 2. Antimicrobial Compounds from Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 8. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. microrao.com [microrao.com]

- 12. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 13. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Trichloromethyl)quinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and stability of 2-(trichloromethyl)quinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a technical resource, offering insights into the molecule's behavior under various stress conditions and providing a foundation for its application in research and development.

Introduction: The Quinazolinone Scaffold and the Significance of the Trichloromethyl Group

Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities. The substituent at the 2-position of the quinazolinone ring plays a crucial role in defining the molecule's chemical reactivity and biological profile. The presence of a trichloromethyl (-CCl₃) group at this position in this compound imparts unique electronic and steric properties that significantly influence its stability and reactivity. The strong electron-withdrawing nature of the three chlorine atoms makes the carbon of the trichloromethyl group highly electrophilic, rendering the molecule susceptible to nucleophilic attack and various degradation pathways. Understanding these properties is paramount for its handling, formulation, and development as a potential therapeutic agent or chemical intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its characterization and for predicting its behavior in various environments.

| Property | Value | Source |

| CAS Number | 5558-95-2 | [1] |

| Molecular Formula | C₉H₅Cl₃N₂O | [1] |

| Molecular Weight | 263.50 g/mol | [1] |

| Melting Point | 211-213 °C | |

| LogP | 2.70 | [1] |

| Appearance | Solid |

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclocondensation of an appropriate anthranilamide derivative with a trichloro-functionalized electrophile. A plausible synthetic route involves the reaction of anthranilamide with trichloroacetaldehyde or a related derivative.

Diagram: Synthesis of this compound

References

Unveiling the Molecular Dossier: A Technical Guide to Discovering Novel Biological Targets for 2-(Trichloromethyl)quinazolin-4(1H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[1] The compound 2-(Trichloromethyl)quinazolin-4(1H)-one, with its unique substitution, presents a compelling case for novel drug discovery. However, its biological targets and mechanism of action remain to be elucidated. This in-depth technical guide provides a comprehensive, multi-pronged strategy for the de-novo identification and validation of its molecular targets. We will traverse a logical workflow from computational predictions to rigorous experimental validation, equipping researchers with the necessary protocols and scientific rationale to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Quinazolinone Privilege in Drug Discovery